molecular formula C24H24F5NO3S B1417895 Dimesitylammonium Pentafluorobenzenesulfonate CAS No. 850629-65-1

Dimesitylammonium Pentafluorobenzenesulfonate

Cat. No. B1417895
M. Wt: 501.5 g/mol
InChI Key: MKKHTKBUMNIBLN-UHFFFAOYSA-N
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Description

Dimesitylammonium Pentafluorobenzenesulfonate is a chemical compound with the CAS Number: 850629-65-1 . Its molecular formula is C24H24F5NO3S and has a molecular weight of 501.51 .


Molecular Structure Analysis

The molecular structure of Dimesitylammonium Pentafluorobenzenesulfonate consists of a pentafluorobenzenesulfonic acid compound with N-mesityl-2,4,6-trimethylaniline .


Chemical Reactions Analysis

Dimesitylammonium Pentafluorobenzenesulfonate is used as a reagent for primary sulfonamide synthesis . It has been used in ester condensation reactions between equimolar amounts of carboxylic acids and alcohols .


Physical And Chemical Properties Analysis

Dimesitylammonium Pentafluorobenzenesulfonate is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . It is air sensitive and heat sensitive .

Scientific Research Applications

Enhancement in Esterification Reactions

Direct Ester Condensation Catalysis Dimesitylammonium pentafluorobenzenesulfonate serves as a catalyst in ester condensation reactions between carboxylic acids and alcohols. The reactions proceed effectively under mild conditions without the need to remove the water generated during the process. It has been noted for its capacity to facilitate ester condensation reactions efficiently under mild conditions, offering an environmentally friendly alternative to traditional chemical processes. This compound's ability to catalyze esterification even at room temperature and without solvents for primary alcohols makes it a valuable asset in industrial applications (Ishihara et al., 2005).

Safety And Hazards

Dimesitylammonium Pentafluorobenzenesulfonate can cause eye irritation . It is recommended to wash skin thoroughly after handling and to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

bis(2,4,6-trimethylphenyl)azanium;2,3,4,5,6-pentafluorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N.C6HF5O3S/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h7-10,19H,1-6H3;(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKHTKBUMNIBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[NH2+]C2=C(C=C(C=C2C)C)C)C.C1(=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659775
Record name 2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium 2,3,4,5,6-pentafluorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimesitylammonium Pentafluorobenzenesulfonate

CAS RN

850629-65-1
Record name 2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium 2,3,4,5,6-pentafluorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimesitylammonium Pentafluorobenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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